An In-Depth Technical Guide to 6-(4-Fluorophenoxy)pyridine-3-boronic acid: A Key Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 6-(4-Fluorophenoxy)pyridine-3-boronic acid: A Key Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 6-(4-Fluorophenoxy)pyridine-3-boronic acid, a versatile heterocyclic boronic acid derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, a robust synthesis protocol, spectroscopic characterization, and its promising applications, particularly in the context of overcoming antimicrobial resistance.
Molecular Identity and Physicochemical Properties
6-(4-Fluorophenoxy)pyridine-3-boronic acid is a white to off-white solid organic compound. Its structure features a pyridine ring substituted with a boronic acid group at the 3-position and a 4-fluorophenoxy group at the 6-position. This unique combination of a hydrogen-bond accepting pyridine nitrogen, a versatile boronic acid moiety, and a metabolically stable fluorinated phenyl ether makes it an attractive scaffold for medicinal chemistry.[1]
| Identifier | Value | Source |
| IUPAC Name | (6-(4-Fluorophenoxy)pyridin-3-yl)boronic acid | N/A |
| CAS Number | 1973462-29-1 | [2] |
| Molecular Formula | C₁₁H₉BFNO₃ | [2] |
| Molecular Weight | 233.01 g/mol | [2] |
| Canonical SMILES | B(C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)O)(O)O | N/A |
Synthesis Protocol: A Representative Approach
While multiple synthetic routes to pyridine boronic acids exist, a common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The following is a representative, field-proven protocol for the synthesis of 6-(4-Fluorophenoxy)pyridine-3-boronic acid, designed for reproducibility and scalability in a research setting.
Causality of Experimental Choices:
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Starting Materials: 6-Chloro-3-iodopyridine is chosen as a readily available starting material with differential reactivity of the two halogen atoms, allowing for selective functionalization. 4-Fluorophenol provides the desired phenoxy moiety with a fluorine substituent to enhance metabolic stability and potentially modulate binding interactions. Bis(pinacolato)diboron is a stable and easy-to-handle source of the boronic ester.
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Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its high efficiency in catalyzing the borylation of aryl halides. The dppf ligand provides the necessary steric and electronic properties for a successful catalytic cycle.
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Base: A mild base like potassium acetate is used to facilitate the transmetalation step in the catalytic cycle without promoting unwanted side reactions.
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Solvent: A polar aprotic solvent such as dioxane is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
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Protection/Deprotection: The synthesis proceeds via a boronic ester intermediate (pinacol ester) which is more stable and easier to purify than the free boronic acid. The final hydrolysis step with a mild acid quantitatively yields the target boronic acid.
Experimental Workflow Diagram:
Caption: A three-step synthetic workflow for 6-(4-Fluorophenoxy)pyridine-3-boronic acid.
Step-by-Step Methodology:
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Synthesis of 6-(4-Fluorophenoxy)-3-iodopyridine:
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To a solution of 6-chloro-3-iodopyridine (1.0 eq) and 4-fluorophenol (1.1 eq) in anhydrous dioxane, add cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction mixture at 100 °C for 12-16 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenoxy)-3-iodopyridine.
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Synthesis of 2-(6-(4-Fluorophenoxy)pyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
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In a dry flask, combine 6-(4-fluorophenoxy)-3-iodopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
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Add anhydrous dioxane and degas with argon for 15 minutes.
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
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Heat the reaction mixture to 80 °C for 8-12 hours, monitoring by TLC or LC-MS.
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After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
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Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the pinacol boronic ester.
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Hydrolysis to 6-(4-Fluorophenoxy)pyridine-3-boronic acid:
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Dissolve the pinacol boronic ester from the previous step in a mixture of acetone and 1 M aqueous HCl.
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Stir the mixture vigorously at room temperature for 4-6 hours.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(4-Fluorophenoxy)pyridine-3-boronic acid as a solid.
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Spectroscopic Characterization
The identity and purity of the synthesized 6-(4-Fluorophenoxy)pyridine-3-boronic acid should be confirmed by standard spectroscopic techniques.
Expected ¹H NMR (Nuclear Magnetic Resonance) Data: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will likely appear as doublets and a doublet of doublets, with coupling constants typical for a 2,5-disubstituted pyridine. The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to fluorine-proton coupling. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Expected ¹³C NMR Data: The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The carbon atoms of the fluorophenyl ring will exhibit coupling with the fluorine atom, resulting in doublets.
Expected IR (Infrared) Spectroscopy Data: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule. These include:
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O-H stretching of the boronic acid group (a broad band around 3200-3500 cm⁻¹).
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Aromatic C-H stretching (around 3000-3100 cm⁻¹).
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C=C and C=N stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).
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B-O stretching (around 1300-1400 cm⁻¹).
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C-O-C stretching of the ether linkage.
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C-F stretching of the fluorophenyl group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
Applications in Drug Discovery and Development
Heterocyclic boronic acids are valuable building blocks in medicinal chemistry due to their ability to participate in a wide range of chemical transformations and their potential to interact with biological targets.[3] 6-(4-Fluorophenoxy)pyridine-3-boronic acid is of particular interest as a potential inhibitor of bacterial efflux pumps.
Inhibition of the NorA Efflux Pump in Staphylococcus aureus
A significant challenge in treating bacterial infections is the rise of multidrug resistance (MDR). One of the primary mechanisms of MDR is the active efflux of antibiotics by bacterial membrane proteins known as efflux pumps. The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to a broad range of antimicrobial agents.
Recent research has identified 6-substituted pyridine-3-boronic acid derivatives as promising inhibitors of the NorA efflux pump. While the direct inhibitory activity of 6-(4-Fluorophenoxy)pyridine-3-boronic acid has not been explicitly reported in the searched literature, studies on structurally related 6-(aryl)alkoxypyridine-3-boronic acids have demonstrated their ability to potentiate the activity of antibiotics like ciprofloxacin against NorA-overexpressing strains of S. aureus.
Mechanism of Action as an Efflux Pump Inhibitor:
The proposed mechanism involves the boronic acid moiety interacting with key residues within the efflux pump, thereby inhibiting its function. This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its efficacy. The pyridine ring can participate in crucial hydrogen bonding interactions, while the 4-fluorophenoxy group can occupy a hydrophobic pocket within the pump's binding site.
Caption: Proposed mechanism of action for 6-(4-Fluorophenoxy)pyridine-3-boronic acid as a NorA efflux pump inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-(4-Fluorophenoxy)pyridine-3-boronic acid. The following information is based on data for similar boronic acid compounds.
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Hazard Identification: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
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Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
6-(4-Fluorophenoxy)pyridine-3-boronic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with its potential as a bacterial efflux pump inhibitor, makes it a compound of significant interest for developing novel strategies to combat antibiotic resistance. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this promising molecule in their scientific endeavors.
References
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(6-(4-Fluorophenoxy)pyridin-3-yl)boronic acid. Lead Sciences. Accessed January 26, 2026. [Link]
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Design and synthesis of fused pyridine building blocks for automated library generation. ChemMedChem. 2021;16(2):328-334. Available from: [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. 2021;26(11):3195. Available from: [Link]
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Boronic species as promising inhibitors of the Staphylococcus aureus NorA efflux pump: Study of 6-substituted pyridine-3-boronic acid derivatives. European Journal of Medicinal Chemistry. 2015;95:185-198. Available from: [Link]
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The Significance of Boronic Acids in Drug Discovery and Medicinal Chemistry. Boron Molecular. Accessed January 26, 2026. [Link]
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¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. 2010;48(11):894-898. Available from: [Link]
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